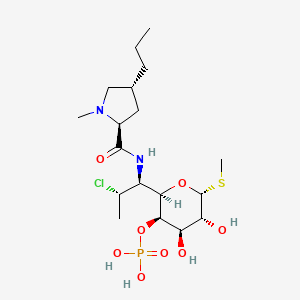

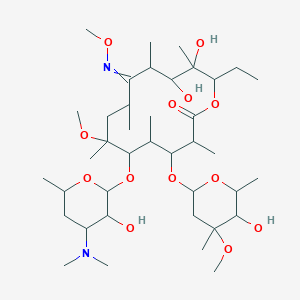

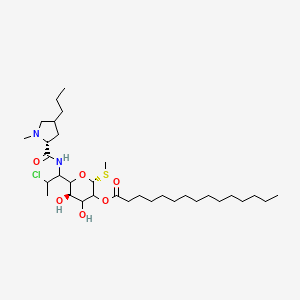

![molecular formula C48H68Cl2O17 B601493 [(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate CAS No. 1030825-28-5](/img/structure/B601493.png)

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate is a significant compound derived from the antibiotic fidaxomicin. Fidaxomicin is a macrocyclic antibiotic primarily used to treat infections caused by Clostridium difficile. The metabolite OP-1118 is produced in vivo through the hydrolysis of fidaxomicin by an esterase . This metabolite retains antimicrobial activity against Clostridium difficile, making it an essential component in the overall efficacy of fidaxomicin .

Mecanismo De Acción

Target of Action

Fidaxomicin and its active metabolite OP-1118 primarily target the RNA polymerase of the bacterium Clostridioides difficile . This enzyme plays a crucial role in the transcription process, which is essential for bacterial growth and survival .

Mode of Action

Fidaxomicin and its metabolite OP-1118 exert their antibacterial effect by inhibiting the RNA polymerase . This inhibition disrupts the transcription process, thereby preventing the synthesis of essential proteins and ultimately leading to bacterial death .

Biochemical Pathways

The primary biochemical pathway affected by Fidaxomicin and OP-1118 is the transcription process in C. difficile . By inhibiting RNA polymerase, these compounds disrupt the conversion of DNA into RNA, which is a critical step in protein synthesis . This disruption leads to a lack of essential proteins, causing bacterial death .

Pharmacokinetics

Following oral administration, Fidaxomicin is transformed to its main and pharmacologically active metabolite, OP-1118, via hydrolysis at the isobutyryl ester . The maximum plasma concentrations (Cmax) of Fidaxomicin and OP-1118 were observed approximately 2 hours (Tmax) after administration . The pharmacokinetics of these compounds suggest that they are mainly confined to the gastrointestinal tract .

Result of Action

The primary result of the action of Fidaxomicin and OP-1118 is the eradication of C. difficile infection . These compounds have been shown to be effective in treating diarrhea associated with C. difficile infection . Moreover, Fidaxomicin has been found to be superior to vancomycin in providing sustained clinical response without recurrence .

Action Environment

The action of Fidaxomicin and OP-1118 is largely confined to the gastrointestinal tract , where C. difficile infections occur . The efficacy of these compounds may be influenced by factors such as the severity of the infection, the patient’s immune status, and the presence of other gut microflora . .

Análisis Bioquímico

Biochemical Properties

Fidaxomicin Metabolite OP-1118 has been found to have a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The mechanism of action of Fidaxomicin Metabolite OP-1118 relates to the inhibition of RNA polymerase . This interaction disrupts bacterial transcription, thereby exerting its bactericidal effects .

Cellular Effects

Fidaxomicin Metabolite OP-1118 has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the inflammatory responses induced by Clostridium difficile toxins A and B, thereby reducing tissue damage in the human colon .

Molecular Mechanism

The molecular mechanism of Fidaxomicin Metabolite OP-1118 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its bactericidal activity is time-dependent, not concentration-dependent . It inhibits RNA synthesis by binding to RNA polymerases at a site distinct from where rifamycins interact .

Temporal Effects in Laboratory Settings

In laboratory settings, Fidaxomicin Metabolite OP-1118 has been found to have a prolonged postantibiotic effect (PAE). It was found to have a PAE of 10 hours against ATCC strains and 5.5 hours against a clinical isolate . This suggests that the effects of this compound can persist for a significant duration after the cessation of exposure.

Dosage Effects in Animal Models

The effects of Fidaxomicin Metabolite OP-1118 vary with different dosages in animal models

Transport and Distribution

Fidaxomicin Metabolite OP-1118 is mainly confined to the gastrointestinal tract when orally administered . Detailed information about how it is transported and distributed within cells and tissues, or any transporters or binding proteins it interacts with, is not currently available.

Métodos De Preparación

Fidaxomicin is derived from the fermentation of tiacumicin metabolites from a soil isolate of the actinomycete Dactylosporangium aurantiacum . The industrial production of fidaxomicin involves fermentation processes followed by purification steps to isolate the active compound. The main metabolite, OP-1118, is formed through the hydrolysis of fidaxomicin by an esterase at an unknown site .

Análisis De Reacciones Químicas

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate undergoes various chemical reactions, including hydrolysis, which is the primary reaction leading to its formation from fidaxomicin . The metabolite retains the antimicrobial properties of the parent compound and exhibits a prolonged post-antibiotic effect . Common reagents and conditions used in these reactions include esterase enzymes that facilitate the hydrolysis process . The major product formed from these reactions is OP-1118 itself, which continues to exhibit antimicrobial activity against Clostridium difficile .

Aplicaciones Científicas De Investigación

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate has several scientific research applications, particularly in the fields of microbiology and medicine. Its primary application is in the treatment of Clostridium difficile infections, where it helps to inhibit the growth of the bacteria and reduce the recurrence of infections . The metabolite’s antimicrobial properties make it a valuable tool in studying bacterial resistance and developing new antibiotics . Additionally, OP-1118’s unique mechanism of action, which involves inhibiting RNA polymerase, provides insights into bacterial transcription processes and potential targets for novel antimicrobial agents .

Comparación Con Compuestos Similares

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate is unique compared to other similar compounds due to its specific mechanism of action and its effectiveness against Clostridium difficile . Similar compounds include other macrocyclic antibiotics such as vancomycin and metronidazole, which are also used to treat Clostridium difficile infections . OP-1118 and fidaxomicin have a narrower spectrum of activity, which helps to preserve the indigenous fecal microbiota and reduce the risk of recurrence . This makes OP-1118 a valuable alternative in the treatment of Clostridium difficile infections, particularly in cases where other antibiotics may not be as effective .

Propiedades

IUPAC Name |

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H68Cl2O17/c1-11-27-20-23(4)30(52)16-14-13-15-28(21-62-47-42(61-10)39(57)41(26(7)63-47)65-45(60)32-29(12-2)33(49)36(54)34(50)35(32)53)44(59)64-31(25(6)51)18-17-22(3)19-24(5)40(27)66-46-38(56)37(55)43(58)48(8,9)67-46/h13-15,17,19-20,25-27,30-31,37-43,46-47,51-58H,11-12,16,18,21H2,1-10H3/b14-13+,22-17+,23-20+,24-19+,28-15+/t25-,26-,27+,30+,31+,37-,38+,39+,40+,41-,42+,43+,46-,47-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZWKUKATWMWGS-KJJILEKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1/C=C(/[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)O)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H68Cl2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

987.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

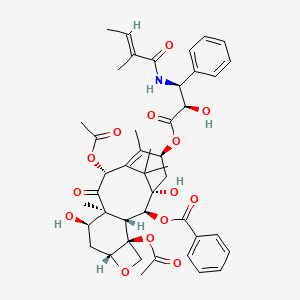

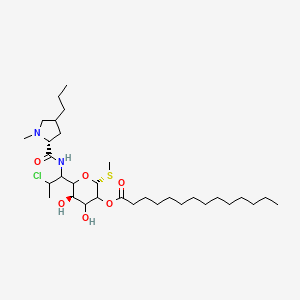

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)

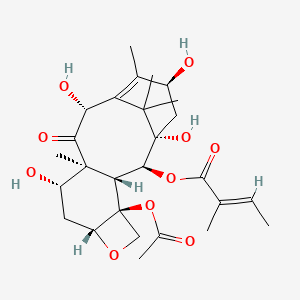

![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B601419.png)

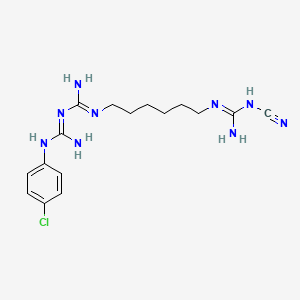

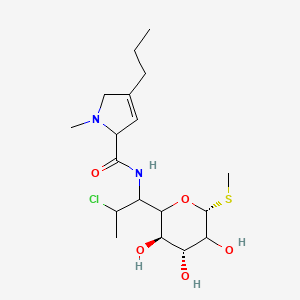

![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)